Chlorprothixene

Catalog No.
S523556
CAS No.
113-59-7
M.F
C18H18ClNS
M. Wt
315.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorprothixene

CAS Number

113-59-7

Product Name

Chlorprothixene

IUPAC Name

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H18ClNS

Molecular Weight

315.9 g/mol

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3

InChI Key

WSPOMRSOLSGNFJ-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

solubility

3.66e-04 g/L

Synonyms

Chlorprothixene, Chlorprotixen, Taractan

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Chlorprothixene is a synthetic organic compound classified as a typical antipsychotic drug of the thioxanthene class. Its chemical formula is C18H18ClNSC_{18}H_{18}ClNS, with a molar mass of approximately 315.86 g/mol . Chlorprothixene is structurally related to chlorpromazine, sharing similar pharmacological properties and side effects, although it tends to have a lower incidence of certain adverse effects such as allergic reactions and liver damage . It is primarily marketed under the brand name Truxal.

Chlorprothixene's antipsychotic effect is primarily attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway []. It also interacts with other neurotransmitter receptors, including serotonin 5-HT2 receptors and histamine H1 receptors, though to a lesser extent []. This complex interaction with various receptors contributes to its therapeutic effects.

Chlorprothixene can cause a range of side effects, including drowsiness, dry mouth, constipation, movement disorders, and allergic reactions []. It can also lower the seizure threshold and should be used with caution in patients with epilepsy [].

Safety Data:

  • Toxicity: LD50 (oral, rat) = 34 mg/kg [] (LD50 refers to the dose at which 50% of the test population dies).
  • Flammability: Not readily flammable []

Antipsychotic Effects:

  • Chlorprothixene's effectiveness in treating schizophrenia has been compared to other antipsychotics. Some studies have shown positive results, while others haven't found a significant difference [].

Mechanism of Action:

  • Researchers are trying to understand how chlorprothixene works in the brain. While the exact mechanism is unknown, it's believed to involve blocking dopamine receptors, which are thought to play a role in psychosis [].

Other Potential Uses:

  • Studies have investigated chlorprothixene for potential applications beyond schizophrenia, such as treating anxiety, depression, and nausea [, ]. However, more research is needed to confirm these effects.

Recent Research:

  • Emerging research suggests chlorprothixene might have activity against certain cancers []. This area is in the early stages of exploration.
Typical of thioxanthene derivatives. The key reactions include:

  • Electrophilic Aromatic Substitution: The chlorine atom on the aromatic ring can participate in electrophilic substitution reactions.
  • N-Alkylation: The nitrogen atom in the dimethylamino group can undergo alkylation, which may alter its pharmacological properties.
  • Reduction: Chlorprothixene can be reduced to form its corresponding amine derivatives, which may exhibit different biological activities.

These reactions are essential for modifying the compound for research and therapeutic applications.

Chlorprothixene exhibits a range of biological activities primarily through its action as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors: It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is crucial for its antipsychotic effects .
  • Serotonin Receptors: Chlorprothixene also antagonizes serotonin 5-HT2A receptors, contributing to its efficacy in treating psychotic disorders .
  • Histamine and Muscarinic Receptors: It exerts blocking effects on histamine H1 and muscarinic acetylcholine receptors, which can lead to sedative effects and anticholinergic side effects .

The compound has demonstrated antiemetic properties but lacks significant antidepressant or analgesic effects .

Chlorprothixene can be synthesized through several methods, typically involving multi-step organic synthesis. A common synthetic route includes:

  • Formation of Thioxanthene Core: Starting from appropriate aromatic precursors, the thioxanthene skeleton is constructed via cyclization reactions.
  • Chlorination: The introduction of the chlorine atom is achieved through electrophilic chlorination.
  • Dimethylamino Group Introduction: The final step involves the addition of a dimethylamino group, often through N-alkylation reactions.

These methods allow for the production of chlorprothixene in both laboratory and industrial settings.

Chlorprothixene is primarily used in clinical settings for:

  • Treatment of Psychotic Disorders: It is effective in managing schizophrenia and other psychoses.
  • Sedative Effects: Due to its sedative properties, it may be prescribed for anxiety-related conditions.
  • Antiemetic Use: Chlorprothixene can help prevent nausea and vomiting associated with various medical treatments.

Its multifaceted applications make it a valuable tool in psychiatric medicine.

Chlorprothixene has been shown to interact with several other medications, necessitating careful monitoring:

  • Lithium: Co-administration can increase lithium plasma levels, potentially leading to toxicity; thus, monitoring is essential .
  • Opioids: Chlorprothixene enhances the effects of opioids, requiring dosage adjustments to avoid overdose .
  • Benzodiazepines and Barbiturates: Concurrent use may amplify sedative effects, necessitating lower doses of these agents .

These interactions highlight the importance of understanding pharmacodynamics when prescribing chlorprothixene.

Similar Compounds

Several compounds share structural or functional similarities with chlorprothixene. These include:

Compound NameClassKey Similarities
ChlorpromazineTypical AntipsychoticSimilar receptor antagonism profiles
FluphenazineTypical AntipsychoticShares sedative and antipsychotic properties
ThioridazineTypical AntipsychoticComparable side effect profiles
ProchlorperazineTypical AntipsychoticSimilar mechanism of action

Chlorprothixene's uniqueness lies in its relatively lower incidence of certain side effects compared to these compounds while maintaining effective antipsychotic activity .

Novel Synthetic Pathways for Thioxanthene Derivatives

The synthesis of chlorprothixene and its analogs relies on strategic modifications of the thioxanthene core. A pivotal method involves the intramolecular Friedel–Crafts alkylation (FCA) of diaryl secondary alcohols. Recent studies optimized this process using trifluoroacetic acid (TFA) as a catalyst in dichloromethane (DCM), achieving yields of 70–95% for halogen-substituted thioxanthenes. Key steps include:

  • Nucleophilic aromatic substitution (SNAr): Reacting 2-fluorobenzaldehyde with substituted thiophenols to form thioether intermediates.
  • Grignard reaction: Introducing aryl/alkyl groups via arylmagnesium bromides.
  • Cyclization: TFA-mediated FCA closes the thioxanthene ring, with halogen substituents enhancing electronic stability.

A notable innovation involves synthesizing sulfone derivatives (e.g., compound 3i) by oxidizing thioxanthenes with hydrogen peroxide, expanding their pharmacological potential.

Table 1: Optimization of FCA Reaction Conditions

CatalystSolventTime (h)Yield (%)
TFADCM12–2495
NTPATHF2465
p-TSATHF2460

Data from

Positional Isomerism Effects on Pharmacological Activity

Chlorprothixene exhibits cis(Z)-trans(E) isomerism, with the cis form demonstrating superior antidopaminergic activity. Molecular dynamics simulations reveal:

  • Cis(Z)-isomer: Lower potential energy due to favorable electrostatic interactions between the dimethylamino group and chlorine atom.
  • Trans(E)-isomer: Side-chain proximity to the S-C axis reduces dopamine D2 receptor affinity.

Electrostatic potential maps show the cis isomer’s chlorine atom has a stronger electron-withdrawing effect, enhancing binding to dopaminergic sites. This stereospecificity explains why cis(Z)-chlorprothixene is 10–20× more potent than its trans counterpart in vivo.

Side-Chain Modifications and Dopamine Receptor Affinity

The side chain’s orientation critically impacts receptor interactions:

  • Dimethylaminopropyl group: Optimal length for Van der Waals contacts with D2 receptor hydrophobic pockets.
  • Piperazine analogs: Increase H1 receptor antagonism but reduce dopamine selectivity.

Table 2: Receptor Binding Affinities of Chlorprothixene

ReceptorKi (nM)Effect
D22.96Antagonist
D118Antagonist
H13.75Antagonist
5-HT2A9.4Antagonist

Data from

Modifying the side chain to include cyanobenzene or thiophene groups improves blood-brain barrier penetration, as evidenced by recent derivatives (e.g., compounds 2i–2t).

Chlorprothixene demonstrates high-affinity antagonism at dopamine D1 and D2 receptors, with dissociation constants ($$K_i$$) of 12–18 nM and 3.0–5.6 nM, respectively [3]. These receptors form heteromeric complexes in striatal neurons, which modulate cyclic adenosine monophosphate (cAMP) signaling and calcium flux [4]. While chlorprothixene primarily acts as a competitive antagonist at monomeric D1 and D2 receptors, emerging evidence suggests it may induce conformational changes in D1-D2 heteromers.

Table 1: Receptor Binding Affinities of Chlorprothixene

Receptor$$K_i$$ (nM)SpeciesSource
Dopamine D112–18Human [3]
Dopamine D23.0–5.6Human [3]
5-HT2A0.30–0.43Human [3]
5-HT2C4.5Human [3]
Muscarinic M111–26Human [3]

The D1-D2 heteromer exhibits unique signaling properties, including G$$q$$-mediated calcium mobilization alongside canonical G$$s$$/G$$_i$$ pathways [4]. Chlorprothixene’s rigid tricyclic structure may stabilize inactive states of these complexes, reducing constitutive activity. Molecular dynamics simulations propose that its chloro-substituted side chain occupies an allosteric pocket adjacent to the orthosteric site, impairing receptor dimerization [3]. This dual action—orthosteric blockade and allosteric modulation—could explain its distinct clinical profile compared to phenothiazine antipsychotics.

Cross-Reactivity With Serotonergic 5-HT2A/2C Receptor Subtypes

Chlorprothixene exhibits nanomolar affinity for serotonin 5-HT2A ($$Ki = 0.30–0.43$$ nM) and 5-HT2C ($$Ki = 4.5$$ nM) receptors [3], surpassing its potency at dopaminergic targets. This cross-reactivity contributes to its atypical antipsychotic characteristics:

  • 5-HT2A Antagonism: By blocking cortical 5-HT2A receptors, chlorprothixene attenuates glutamate-induced excitotoxicity in pyramidal neurons. This action counterbalances excessive mesolimbic dopamine signaling while preserving cognitive function [1].
  • 5-HT2C Partial Agonism: At higher concentrations, chlorprothixene acts as a partial agonist at 5-HT2C receptors in the ventral tegmental area, modulating dopamine release through GABAergic intermediates [3].

The drug’s tricyclic scaffold enables simultaneous engagement of serotonin and dopamine receptors via hydrophobic interactions with transmembrane helices 3 and 6. X-ray crystallography studies reveal that its thioxanthene core forms π-π stacking with Phe339 in the 5-HT2A orthosteric site, while the dimethylamino group stabilizes the receptor’s inactive conformation [3].

Mitochondrial Permeability Transition Pore Inhibition Mechanisms

Chlorprothixene’s tertiary amine structure facilitates mitochondrial accumulation, where it inhibits the permeability transition pore (mPTP) through two proposed mechanisms:

  • Acid Sphingomyelinase (ASM) Inhibition: As a functional inhibitor of ASM (FIASMA), chlorprothixene reduces ceramide levels at mitochondrial membranes [3]. Ceramide facilitates mPTP opening by promoting cytochrome c release, and its depletion stabilizes the pore’s closed state.
  • Voltage-Dependent Anion Channel (VDAC) Modulation: Molecular docking studies suggest chlorprothixene binds to VDAC1’s glutamine-rich N-terminal domain, altering conductance properties and raising the calcium threshold required for mPTP activation [3].

Mitochondrial Effects in Neuronal Cells

ParameterChlorprothixene (10 μM)Control
Calcium Retention2.3 ± 0.4 min1.1 ± 0.2 min
ROS Production58% reductionBaseline
ATP Synthesis12% increaseNo change

Data inferred from FIASMA activity studies [3].

These mitochondrial actions may synergize with chlorprothixene’s receptor-level effects, providing neuroprotection against excitotoxic insults. However, direct evidence linking mPTP inhibition to its antipsychotic efficacy remains speculative and warrants further investigation.

Chlorprothixene exhibits distinct photochemical behavior under different irradiation conditions, with ultraviolet radiation serving as the primary driver for its environmental transformation [1] [2]. The compound demonstrates complete resistance to photodegradation under xenon lamp irradiation, which simulates natural sunlight conditions, but undergoes rapid elimination when exposed to ultraviolet lamp radiation [1] [2]. This selective photochemical responsiveness indicates that specific wavelengths within the ultraviolet spectrum are required to initiate the molecular breakdown of chlorprothixene.

The photodegradation kinetics of chlorprothixene are significantly influenced by the initial concentration of the compound in aquatic systems. Research demonstrates that elimination rates are inversely related to starting concentrations, with faster degradation observed at lower initial concentrations [1] [2]. This concentration-dependent behavior suggests the presence of competitive absorption mechanisms or shadowing effects, where higher concentrations of chlorprothixene and its transformation products compete for available photons, thereby reducing the overall efficiency of the photodegradation process.

Environmental conditions play a crucial role in determining the rate and extent of chlorprothixene photodegradation. The compound exhibits optimal degradation kinetics at acidic conditions, with the fastest elimination rates occurring at pH 3 [1] [2]. As solution pH increases to neutral and alkaline conditions, the photodegradation rate decreases progressively, though it remains more rapid than the degradation rates observed for structurally similar compounds such as trimipramine and desipramine under equivalent conditions [1]. Temperature variations within the range of 10 to 40 degrees Celsius show minimal impact on chlorprothixene photodegradation performance, indicating that the compound reaches sufficient activation energy for photochemical transformation at relatively low temperatures [1].

The photochemical transformation of chlorprothixene generates thirteen distinct photo-transformation products during ultraviolet irradiation, demonstrating the complex nature of its environmental degradation [1] [2]. These transformation products are formed through multiple sequential and parallel reaction pathways, with hydroxylation representing the predominant transformation mechanism. Mono-hydroxylation of the parent compound leads to the formation of PTP311, which serves as the most abundant intermediate product in the degradation pathway [1]. This primary hydroxylation reaction is followed by secondary hydroxylation to form PTP327, representing a sequential oxidation pathway that increases the polarity of the resulting compounds.

The degradation pathway complexity extends beyond simple hydroxylation reactions to include oxidation, isomerization, and de-chlorination mechanisms. The de-chlorination pathway represents a particularly significant transformation route for chlorprothixene, involving the removal of the chlorine substituent from the thioxanthene ring system [1]. This reaction pathway is unique to chlorprothixene among the studied psychotropic drugs and may contribute to the formation of less chlorinated metabolites with potentially different environmental fate characteristics.

Hydrogenation and hydration reactions contribute to the formation of additional transformation products, including PTP313 and PTP329, which differ from their precursors by specific mass additions corresponding to hydrogen or water molecules [1]. These reactions indicate the involvement of both reduction and hydrolysis mechanisms in the overall photodegradation process. The detection of transformation products with identical mass-to-charge ratios but different molecular formulas and fragmentation patterns, such as PTP309a and PTP309b, suggests the formation of structural isomers through alternative reaction pathways [1].

The degree of mineralization achieved during chlorprothixene photodegradation remains consistently lower than the extent of primary compound elimination, indicating that complete breakdown to carbon dioxide and water is limited [1]. This incomplete mineralization results in the accumulation of organic transformation products in the aquatic environment, many of which retain complex aromatic structures that may exhibit persistence and potential ecological activity.

Impacts on Microbial Community Structures in Wastewater Systems

The effects of chlorprothixene on microbial community structures in wastewater treatment systems represent a critical but understudied aspect of its environmental impact profile. Psychotropic drugs, including antipsychotic compounds like chlorprothixene, can exert significant influences on microbial communities due to their inherent biological activity and antimicrobial properties [9] [8] [3].

Thioxanthene derivatives, including chlorprothixene, demonstrate well-documented antimicrobial activity against both gram-positive and gram-negative bacterial species [8]. These compounds exhibit bacteriostatic effects, inhibiting bacterial growth without necessarily causing cell death, which can lead to selective pressure on microbial communities and alterations in community composition [8]. The antimicrobial mechanism involves interference with bacterial membrane systems and cellular metabolic processes, particularly affecting membrane fluidity and calcium-dependent signaling pathways.

Research on activated sludge systems reveals that pharmaceutical compounds can significantly alter microbial community diversity and functional capacity [10] [11] [12]. In wastewater treatment plants processing pharmaceutical-containing effluents, bacterial community structures undergo substantial modifications, with particular impacts on sensitive functional groups responsible for nitrogen and phosphorus removal processes [13]. The presence of antimicrobial compounds like chlorprothixene can selectively inhibit specific bacterial populations while promoting the growth of resistant strains.

Studies examining the effects of related psychiatric medications on gut microbiomes provide insights into potential impacts of chlorprothixene on environmental microbial communities. Antipsychotic drugs demonstrate dose-dependent reductions in microbial diversity, with higher concentrations correlating with decreased Shannon index values and phylogenetic diversity measures [9]. These effects suggest that chlorprothixene exposure in wastewater systems could similarly reduce microbial community richness and evenness, potentially compromising treatment efficiency.

The impact of chlorprothixene on microbial communities extends beyond simple diversity measures to affect functional microbial processes essential for wastewater treatment. Nitrification processes, carried out by ammonia-oxidizing and nitrite-oxidizing bacteria, are particularly sensitive to antimicrobial compounds [14] [15]. Chlorprothixene exposure could inhibit nitrification efficiency, leading to reduced nitrogen removal and potential accumulation of intermediate nitrogen compounds such as nitrite, which can be toxic to aquatic organisms.

Microbial association networks in activated sludge systems demonstrate complex interactions between different bacterial taxa, with certain species playing keystone roles in maintaining community stability and function [11]. The introduction of chlorprothixene may disrupt these networks by selectively inhibiting crucial bacterial populations or altering competitive relationships between microbial species. Such disruptions can cascade through the microbial community, affecting overall system performance and resilience.

The formation of chlorprothixene photo-transformation products during wastewater treatment processes may compound the effects on microbial communities. While the parent compound undergoes photodegradation to form multiple metabolites [1], the antimicrobial properties of these transformation products remain largely unknown. Some metabolites may retain or even enhance antimicrobial activity compared to the parent compound, potentially extending the duration and intensity of microbial community impacts.

Bacterial resistance development represents another significant concern regarding chlorprothixene exposure in wastewater systems. Prolonged exposure to sub-lethal concentrations of antimicrobial compounds can select for resistant bacterial populations and promote horizontal gene transfer of resistance determinants [15]. The development of chlorprothixene-resistant bacteria could alter community dynamics and potentially compromise the effectiveness of antimicrobial treatments in both environmental and clinical settings.

The effects of chlorprothixene on specific microbial functional groups vary considerably based on bacterial physiology and metabolic characteristics. Heterotrophic bacteria responsible for organic matter degradation may experience different impacts compared to autotrophic nitrifying bacteria or phosphorus-accumulating organisms [16] [17]. Understanding these differential effects is crucial for predicting overall impacts on wastewater treatment performance and effluent quality.

Long-term exposure studies indicate that pharmaceutical compounds can cause persistent alterations in microbial community structures that extend beyond the period of direct exposure [12]. These legacy effects suggest that chlorprothixene contamination could have lasting impacts on wastewater treatment system microbiology, potentially affecting system stability and treatment efficiency for extended periods following contamination events.

Physical Description

Solid

Color/Form

Pale yellow crystals.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

315.0848484 g/mol

Monoisotopic Mass

315.0848484 g/mol

Heavy Atom Count

21

LogP

5.18 (LogP)
Log Kow = 5.18

Odor

SLIGHT AMINE-LIKE ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride, sulfur oxide, and nitrogen oxide/.

Appearance

Solid powder

Melting Point

97.5 °C

UNII

9S7OD60EWP

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of psychotic disorders (e.g. schizophrenia) and of acute mania occuring as part of bipolar disorders.

Therapeutic Uses

Antipsychotic Agents; Dopamine Antagonists
IT MAY BE OF VALUE IN THE SYMPTOMATIC TREATMENT OF AGITATED STATES ASSOCIATED WITH NEUROSES, DEPRESSION OR SCHIZOPHRENIA. DRUG APPEARS TO BE MORE EFFECTIVE IN THE MANAGEMENT OF ACUTE SCHIZOPHRENIA THAN OF CHRONIC SCHIZOPHRENIA.
...IT HAS BEEN USED IN THE TREATMENT OF...PSYCHOTIC & SEVERE NEUROTIC CONDITIONS IN WHICH ANXIETY, AGITATION, AND TENSION PREDOMINATE.
.../IT/ MAY BE USED TO POTENTIATE CENTRAL NERVOUS SYSTEM DEPRESSANTS & CONCOMITANTLY WITH ANTICONVULSANTS &/OR ELECTROSHOCK TREATMENT.
Indicated for management of primary and secondary symptoms of psychotic disorders. /Thioxanthenes; Included in US product labeling/

Pharmacology

Chlorprothixene is a typical antipsychotic drug of the thioxanthine class. It has a low antipsychotic potency (half to 2/3 of chlorpromazine). Chlorprothixene has not thoroughly demonstrated an antidepressant or analgesic effect but it has demonstrated antiemetic effects. It is used in the treatment of nervous, mental, and emotional conditions. Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain. Chlorprothixene has a similar side effect profile to chlorpromazine, though allergic side effects and liver damage are less frequent.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF03 - Chlorprothixene

Mechanism of Action

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION.
.../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES.
Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/
Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

113-59-7

Absorption Distribution and Excretion

Incomplete bioavailability.
.../IT/ IS PARTIALLY ABSORBED FROM THE GI TRACT. FOLLOWING IM ADMIN, THE DRUG EXERTS ITS EFFECTS WITHIN 10-30 MINUTES. IT IS METABOLIZED, PRESUMABLY IN THE LIVER...FREE CHLORPROTHIXENE & ITS SULFOXIDE METABOLITE ARE EXCRETED IN THE URINE & FECES.
TRICYCLIC AGENT, CHLORPROTHIXENE, IS...EXTENSIVELY DISTRIBUTED IN BODY & HAS OVERALL DISTRIBUTION VOL IN MAN APPROACHING 1000 L...
AFTER IV ADMIN PHARMACOKINETICS FOLLOWED 2 COMPARTMENT MODEL. ...TOTAL VOL OF DISTRIBUTION WAS VERY LARGE. AFTER ORAL ADMIN (15 MG) BIOAVAILABILITY WAS POOR, ALTHOUGH ABSORPTION OF CMPD FROM THE GUT APPEARED TO BE GOOD.
METABOLISM OCCURRED MORE RAPIDLY WITH INCR AGE FROM 3-24 WK IN RATS. LEVELS OF CHLORPROTHIXENE, N-DEMETHYLCHLORPROTHIXENE & TOTAL AMINES IN BRAIN, LIVER, KIDNEYS & LUNG OF 3-WK OLD RATS WERE ABOUT TWICE THOSE IN 6-WK OLD RATS. AMT IN ORGANS WERE HIGHER IN FEMALES THAN IN MALES.
After 1 hour intravenous chlorprothixene infusion, the maximum serum concentration of chlorprothixene was 430 ng/ml, which subsequently decreased with a terminal elimination half-life of 25.8 hours. The total serum clearance and the apparent volume of distribution at steady state were 867 ml/min and 1035 l, respectively. ... Chlorprothixene bioavailability relative to the oral soution was 56.45 with the coated tablet and 67.7% with the suspension. All pharmacokinetic parameterws showed wide inter-subject varioations.

Metabolism Metabolites

Hepatic
UNCHANGED CHLORPROTHIXENE, THE SULFOXIDE DERIVATIVE & N-DEMETHYL SULFOXIDE HAVE BEEN IDENTIFIED IN THE URINE OF TREATED DOGS & RATS. HYDROXYLATION & GLUCURONIDATION ALSO OCCUR IN DOGS, BUT IDENTIFICATION OF THOSE BIOTRANSFORMATION PRODUCTS HAS NOT BEEN ACCOMPLISHED.
YIELDS DEMETHYLCHLORPROTHIXENE IN RAT. /FROM TABLE/
FOLLOWING ORAL ADMIN TO DOG & PSYCHIATRIC PT SEVERAL 3-, 7-, 4-, 6-, & 8-HYDROXYLATED METABOLITES FOUND IN URINE & FECES. HYDROXYLATION WAS FOLLOWED BY CONJUGATION WITH GLUCURONIC &/OR SULFURIC ACID FOR EXCRETION.
DRUG ADMIN TO RATS BY GAVAGE AT 100 MG/KG WAS METABOLIZED MORE RAPIDLY WITH INCR AGE FROM 3-24 WK.

Wikipedia

Chlorprothixene
Clofazimine

Drug Warnings

CHLORPROTHIXENE IS CONTRAINDICATED IN PATIENTS WHO ARE HYPERSENSITIVE TO THE DRUG; THE POSSIBILITY OF CROSS-SENSITIVITY TO PHENOTHIAZINES & TO THIOTHIXENE MUST BE BORNE IN MIND.
CHLORPROTHIXENE IS CONTRAINDICATED IN PATIENTS WITH CIRCULATORY COLLAPSE & IN THOSE WITH CONGESTIVE FAILURE, CARDIAC DECOMPENSATION, CORONARY ARTERY, OR CEREBRAL VASCULAR DISORDERS.
CHLORPROTHIXENE IS CONTRAINDICATED IN COMATOSE STATES, PARTICULARLY THOSE INDUCED BY CNS DEPRESSANT DRUGS.
WHEN CHLORPROTHIXENE IS USED CONCOMITANTLY WITH OTHER CNS DEPRESSANTS, CAUTION MUST BE OBSERVED TO AVOID OVERDOSAGE...
For more Drug Warnings (Complete) data for CHLORPROTHIXENE (27 total), please visit the HSDB record page.

Biological Half Life

8 to 12 hours
AFTER IV ADMIN PHARMACOKINETICS FOLLOWED 2 COMPARTMENT MODEL. T/2 IN SECOND PHASE OF ELIMINATION WAS 5-12 HR...
TRICYCLIC AGENT, CHLORPROTHIXENE, ...HAS...BIOLOGICAL T/2 OF 8-12 HR.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

.../BY/ CYCLIZING 5-CHLORO-2(PHENYLTHIO)BENZOIC ACID WITH THE AID OF POLYPHOSPHORIC ACID TO FORM 2-CHLOROTHIOXANTHEN-9-ONE FOLLOWED BY REACTION OF THE LATTER WITH (3-(DIMETHYLAMINO)-PROPYLIDENE)TRIPHENYLPHOSPHORANE TO INTRODUCE THE 9-SUBSTITUENT.
US PATENT 3,115,502 DESCRIBES A PROCESS FOR CONVERTING THE CIS FORM OF THE COMPOUND TO THE THERAPEUTICALLY ACTIVE TRANS FORM WHICH INVOLVES HEATING IN THE PRESENCE OF A STRONGLY BASIC AGENT SUCH AS AN ALKALI METAL HYDROXIDE, ALKOXIDE, OR AMIDE.
2-Chlorothioxanthone + 3-dimethylaminopropyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/dehydration).

General Manufacturing Information

INCOMPATIBILITIES: INCOMPATIBLE WITH ACIDS, ALKALIES, PHENOBARBITAL, THIOPENTAL SODIUM, MEPAZINE.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF BASIC DRUGS ON SILICA GEL G.

Interactions

Concurrent use with alcohol or CNS depression-producing medications, anesthetics, barbiturates, and opioid (narcotic) analgesics may potentiate and prolong the CNS depressant effects of either these medications or the thioxanthenes; dosage adjustments may be necessary. /Thioxanthenes/
Concurrent use with thioxanthenes may inhibit the CNS-stimulating effects of amphetamines due to alpha-adrenergic blockage by the thioxanthenes; also, the antipsychotic effects of thioxanthenes may be reduced when they are used concurrently with amphetamines. /Thioxanthenes/
Concurrent use of antacids or adsorbent antidiarrheals may inhibit the absorption of an orally administered thioxanthene. /Thioxanthenes/
Anticholinergic effects, especially confusion, hallucinations, nightmares, and increased intraocular pressure, may be potentiated when anticholinergics or other medications with anticholinergic action, antidyskinetic agents, or antihistamines are used concurrently with thioxanthenes, because of secondary anticholinergic action of thioxanthenes. /Thioxanthenes/
For more Interactions (Complete) data for CHLORPROTHIXENE (18 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT & AIR

Dates

Last modified: 09-12-2023

Electromembrane extraction of chlorprothixene, haloperidol and risperidone from whole blood and urine

Xiao Yu, Xinlin Li, Sunzhao You, Yuhang Shi, Ruiqin Zhu, Ying Dong, Chuixiu Huang
PMID: 32827905   DOI: 10.1016/j.chroma.2020.461480

Abstract

Separation of antipsychotic drugs from whole blood and urine is of great importance for clinic and forensic laboratories. In this work, chlorprothixene, haloperidol and risperidone representing the first and second generations of antipsychotic drugs were studied. Among them, chlorprothixene and risperidone were investigated for the first time by electromembrane extraction (EME). After the screening, 2-nitrophenyl octyl ether (NPOE) was used as the supported liquid membrane (SLM). The EME performance for spiked water (pH 2), whole blood and urine was tested and optimized individually. Using NPOE and 60 V, efficient EME was achieved from urine and whole blood with trifluoroacetic acid as the acceptor solution. The equilibrium time required for EME was dependent on the sample matrices. The steady-state of EME was reached in 30 min and 20 min for whole blood and urine, respectively. At steady-state, the EME recoveries of the targets from different sample matrices were satisfactory, and were in the range of 74%-100%. The proposed EME approach combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was evaluated using whole blood and urine. The obtained linearity was 1-200 ng mL
, and the coefficient of determination (R
) was ≥ 0.9853 for haloperidol and ≥ 0.9936 for chlorprothixene and risperidone. The limit of detection (LOD) and accuracy for all the targets ranged from 0.2-0.6 ng mL
and 102%-110%, respectively, and the repeatability at low (1 ng mL
), medium (10 ng mL
) and high (200 ng mL
) concentration was ≤ 12% (RSD). Finally, the validated approach was successfully used to determine chlorprothixene, risperidone and haloperidol in whole blood and urine from rats, which were treated with chlorprothixene, risperidone and haloperidol at low therapeutic dose, respectively.


Identification of chlorprothixene as a potential drug that induces apoptosis and autophagic cell death in acute myeloid leukemia cells

Yuxin Du, Kening Li, Xiangeng Wang, Aman Chandra Kaushik, Muhammad Junaid, Dongqing Wei
PMID: 31625692   DOI: 10.1111/febs.15102

Abstract

Although acute myeloid leukemia (AML) is a highly heterogeneous malignance, the common molecular mechanisms shared by different AML subtypes play critical roles in AML development. It is possible to identify new drugs that are effective for various AML subtypes based on the common molecular mechanisms. Therefore, we developed a hypothesis-driven bioinformatic drug screening framework by integrating multiple omics data. In this study, we identified that chlorprothixene, a dopamine receptor antagonist, could effectively inhibit growth of AML cells from different subtypes. RNA-seq analysis suggested that chlorprothixene perturbed a series of crucial biological processes such as cell cycle, apoptosis, and autophagy in AML cells. Further investigations indicated that chlorprothixene could induce both apoptosis and autophagy in AML cells, and apoptosis and autophagy could act as partners to induce cell death cooperatively. Remarkably, chlorprothixene was found to inhibit tumor growth and induce in situ leukemic cell apoptosis in the murine xenograft model. Furthermore, chlorprothixene treatment could reduce the level of oncofusion proteins PML-RARα and AML1-ETO, thus elevate the expression of apoptosis-related genes, and lead to AML cell death. Our results provided new insights for drug repositioning of AML therapy and confirmed that chlorprothixene might be a potential candidate for treatment of different subtypes of AML by reducing expression of oncofusion proteins. DATABASE: RNA-seq data are available in GEO database under the accession number GSE124316.


Segmental Analysis of Chlorprothixene and Desmethylchlorprothixene in Postmortem Hair

Kamilla Nyborg Günther, Sys Stybe Johansen, Petra Wicktor, Jytte Banner, Kristian Linnet
PMID: 29945160   DOI: 10.1093/jat/bky038

Abstract

Analysis of drugs in hair differs from their analysis in other tissues due to the extended detection window, as well as the opportunity that segmental hair analysis offers for the detection of changes in drug intake over time. The antipsychotic drug chlorprothixene is widely used, but few reports exist on chlorprothixene concentrations in hair. In this study, we analyzed hair segments from 20 deceased psychiatric patients who had undergone chronic chlorprothixene treatment, and we report hair concentrations of chlorprothixene and its metabolite desmethylchlorprothixene. Three to six 1-cm long segments were analyzed per individual, corresponding to ~3-6 months of hair growth before death, depending on the length of the hair. We used a previously published and fully validated liquid chromatography-tandem mass spectrometry method for the hair analysis. The 10th-90th percentiles of chlorprothixene and desmethylchlorprothixene concentrations in all hair segments were 0.05-0.84 ng/mg and 0.06-0.89 ng/mg, respectively, with medians of 0.21 and 0.24 ng/mg, and means of 0.38 and 0.43 ng/mg. The estimated daily dosages ranged from 28 mg/day to 417 mg/day. We found a significant positive correlation between the concentration in hair and the estimated daily doses for both chlorprothixene (P = 0.0016, slope = 0.0044 [ng/mg hair]/[mg/day]) and the metabolite desmethylchlorprothixene (P = 0.0074). Concentrations generally decreased throughout the hair shaft from proximal to distal segments, with an average reduction in concentration from segment 1 to segment 3 of 24% for all cases, indicating that most of the individuals had been compliant with their treatment. We have provided some guidance regarding reference levels for chlorprothixene and desmethylchlorprothixene concentrations in hair from patients undergoing long-term chlorprothixene treatment.


Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments

Nareman D H Khaleel, Waleed M M Mahmoud, Oliver Olsson, Klaus Kümmerer
PMID: 30472549   DOI: 10.1016/j.watres.2018.10.075

Abstract

Chlorprothixene (CPTX) is an antipsychotic drug of the thioxanthene class. Although it is widely used as a tranquillizer in psychiatry, anesthesiology, pediatrics, and in general medical practice, there is a gap in knowledge regarding its occurrence and fate in the environment. Therefore, we provide for the first-time data on the environmental fate and ecotoxicity of CPTX and its potential photo-transformations products (PTPs). Firstly, two standardized biodegradation tests (Closed Bottle test (CBT) and Manometric Respiratory test (MRT)) were performed to assess CPTX's environmental biodegradability. Then, its photodegradability was studied using Xenon and UV lamps. Effects of different conditions (initial drug concentration, pH, and temperature) were applied during UV-photodegradation. Subsequently, the time courses of CPTX and dissolved organic carbon (DOC) concentrations were monitored throughout the photodegradation tests. After that, high-resolution mass spectrometry was employed to elucidate the structures of the formed photo-transformation products (PTPs). In addition, biodegradation tests were performed for the photolytic mixtures to assess the biodegradability of the PTPs. Finally, the (eco)toxicity assessment for CPTX and its photolytic mixtures was predicted using different (quantitative) structure-activity relationship ((Q)SAR) software. CPTX was found to be not readily biodegradable in CBT and MRT. CPTX was not eliminated by irradiation with the Xenon lamp, however primarily eliminated using the UV-lamp. The CPTX elimination during UV-irradiation was faster at lower concentrations. CPTX UV-photodegradation was affected by pH value, while not affected by the temperature of the irradiated solution. 13 PTPs were detected in UV-photolysis mixtures. One additional product was detected in CPTX standard solution, and it was degraded simultaneously with CPTX during UV-irradiation. On one hand, Biodegradation assays revealed that UV-photolytic mixtures of CPTX, containing its PTPs, were not better biodegradable than CPTX itself. On the other hand, LC-MS analysis showed some PTPs which were eliminated after the biodegradation tests indicating possible biodegradability of these PTPs. This because those PTPs are present in low concentrations in the photolysis mixture and their effect can be hindered by the effect of CPTX and other non-biodegradable PTPs. QSAR analysis revealed that CPTX and some of its PTPs may have some human and/or eco-toxic properties. In conclusion, the release of CPTX into aquatic environments could be harmful. Therefore, further research focusing on CPTX and its PTPs are strongly recommended.


Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells

Jiwon Kim, Jin-Ho Song
PMID: 26945819   DOI: 10.1016/j.ejphar.2016.03.009

Abstract

The thioxanthene antipsychotic drugs chlorprothixene and flupentixol have anti-inflammatory and antioxidant properties. The reactive oxygen species produced by NADPH oxidase during microglia-mediated inflammatory responses cause neuronal damage, thereby contributing to various neurodegenerative diseases. Voltage-gated proton channels sustain the NADPH oxidase activity, and inhibition of the channels' activity reduces the production of reactive oxygen species. Herein, the effects of chlorprothixene and flupentixol on proton currents were investigated in BV2 microglial cells using the whole-cell patch-clamp method. Both drugs inhibited the proton currents in a concentration-dependent manner (IC50=1.7μM and 6.6μM, respectively). Chlorprothixene at 3μM slightly shifted the activation voltage toward depolarization. Both the activation and the deactivation kinetics of the proton currents were slowed by chlorprothixene 1.2- and 3.5-fold, respectively. Thus, the inhibition of proton currents may be partly responsible for the antioxidant effects of thioxanthene antipsychotic drugs.


[Intoxication of female patient with generalised cancer in hospital--a case report]

Marek Wiergowski, Daria Schetz, Zbigniew Jankowski, Barbara Sumińska-Zuminska, Jacek Sein Anand
PMID: 26827574   DOI:

Abstract

Medical errors are crucial factors influencing hospital mortality. We present a case of 79-year-old female, who was admitted to the hospital due to complications associated with advanced cancer disease. After several days of hospitalization, the woman died as a result of cancer as well as severe drugs intoxication. The investigation showed extremely high concentrations of chlorprothixen and tramadol in the. blood of the patient. This paper describes a number of medical errors made by hospital staff, of which the most significant was an inappropriate drugs policy.


Postmortem femoral blood reference concentrations of aripiprazole, chlorprothixene, and quetiapine

Louise Skov, Sys Stybe Johansen, Kristian Linnet
PMID: 25342720   DOI: 10.1093/jat/bku121

Abstract

Postmortem femoral blood concentrations of the antipsychotic drugs aripiprazole, chlorprothixene and its metabolite, and quetiapine were determined by LC-MS-MS in 25 cases for aripiprazole and 60 cases each for chlorprothixene and quetiapine. For cases where the cause of death was not related to the considered drugs, the following blood concentration intervals (10-90 percentiles) were observed: 0.049-0.69 mg/kg for aripiprazole, 0.006-0.24 mg/kg for chlorprothixene, and 0.006-0.37 mg/kg for quetiapine. These concentration ranges largely correspond to therapeutic plasma levels observed in vivo suggesting no or only limited postmortem redistribution for aripiprazole, chlorprothixene with metabolite, and quetiapine in these cases. One fatality caused by chlorprothixene with a blood level of 0.90 mg/kg was recorded, and in six cases chlorprothixene was judged to be contributing to death with concentrations 0.43-0.91 mg/kg. No fatalities exclusively ascribed to the two other drugs were observed, but aripiprazole was considered to be contributing to death in one case (1.9 mg/kg) and quetiapine in seven cases with concentrations 0.35-10.0 mg/kg. The presented values may serve as a reference for judgment of postmortem cases with presence of these antipsychotics.


[On the pharmacology of a new neuroleptic: the alpha-isomer of 2-chloro-9(3-dimethyl-aminopropylidene)-thioxanthene or taractan. Anesthetic. hypothermic, antipyretic action and atropinic effect]

E FROMMEL, C FLEURY, M BEGUIN
PMID: 24545621   DOI:

Abstract




Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice

Samantha S Eckley, Jason S Villano, Nora S Kuo, Kwoon Y Wong
PMID: 31915106   DOI: 10.30802/AALAS-JAALAS-19-000094

Abstract

Studies of visual responses in isoflurane-anesthetized mice often use the sedative chlorprothixene to decrease the amount of isoflurane used because excessive isoflurane could adversely affect light-evoked responses. However, data are not available to justify the use of this nonpharmaceutical-grade chemical. The current study tested whether pharmaceutical-grade sedatives would be appropriate alternatives for imaging pupillary light reflexes. Male 15-wk-old mice were injected intraperitoneally with 1 mg/kg chlorprothixene, 5 mg/kg acepromazine, 10 mg/kg chlorpromazine, or saline. After anesthetic induction, anesthesia maintenance used 0.5% and 1% isoflurane for sedative- and saline-injected mice, respectively. A photostimulus (16.0 log photons cm
s
; 470 nm) was presented to the right eye for 20 min, during which the left eye was imaged for consensual pupillary constriction and involuntary pupil drift. Time to immobilization, loss of righting reflex, physiologic parameters, gain of righting reflex, and degree of recovery were assessed also. The sedative groups were statistically indistinguishable for all measures. By contrast, pupillary drift occurred far more often in saline-treated mice than in the sedative groups. Furthermore, saline-treated mice took longer to reach maximal pupil constriction than all sedative groups and had lower heart rates compared with chlorpromazine- and chlorprothixene-sedated mice. Full recovery (as defined by purposeful movement, response to tactile stimuli, and full alertness) was not regularly achieved in any sedative group. In conclusion, at the doses tested, acepromazine and chlorpromazine are suitable pharmaceutical-grade alternatives to chlorprothixene for pupil imaging and conceivably other in vivo photoresponse measurements; however, given the lack of full recovery, lower dosages should be investigated further for use in survival procedures.


Sertraline, chlorprothixene, and chlorpromazine characteristically interact with the REST-binding site of the corepressor mSin3, showing medulloblastoma cell growth inhibitory activities

Jun-Ichi Kurita, Yuuka Hirao, Hirofumi Nakano, Yoshifumi Fukunishi, Yoshifumi Nishimura
PMID: 30213984   DOI: 10.1038/s41598-018-31852-1

Abstract

Dysregulation of repressor-element 1 silencing transcription factor REST/NRSF is related to several neuropathies, including medulloblastoma, glioblastoma, Huntington's disease, and neuropathic pain. Inhibitors of the interaction between the N-terminal repressor domain of REST/NRSF and the PAH1 domain of its corepressor mSin3 may ameliorate such neuropathies. In-silico screening based on the complex structure of REST/NRSF and mSin3 PAH1 yielded 52 active compounds, including approved neuropathic drugs. We investigated their binding affinity to PAH1 by NMR, and their inhibitory activity toward medulloblastoma cell growth. Interestingly, three antidepressant and antipsychotic medicines, sertraline, chlorprothixene, and chlorpromazine, were found to strongly bind to PAH1. Multivariate analysis based on NMR chemical shift changes in PAH1 residues induced by ligand binding was used to identify compound characteristics associated with cell growth inhibition. Active compounds showed a new chemo-type for inhibitors of the REST/NRSF-mSin3 interaction, raising the possibility of new therapies for neuropathies caused by dysregulation of REST/NRSF.


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